molecular formula C24H27NO7 B2405293 Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate CAS No. 477501-05-6

Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2405293
CAS No.: 477501-05-6
M. Wt: 441.48
InChI Key: ZKFBTIGLYKIEDV-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran core with an ethyl ester group and a triethoxybenzamido substituent, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The introduction of the ethyl ester group and the triethoxybenzamido substituent can be achieved through esterification and amidation reactions, respectively. These reactions often require specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, catalysts, and solvents is crucial to ensure the sustainability and environmental friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another therapeutic agent for skin conditions.

    Angelicin: Known for its anti-cancer properties.

Uniqueness

What sets Ethyl 3-(3,4,5-triethoxybenzamido)benzofuran-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The triethoxybenzamido substituent, in particular, may enhance its solubility, stability, and bioactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

ethyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO7/c1-5-28-18-13-15(14-19(29-6-2)21(18)30-7-3)23(26)25-20-16-11-9-10-12-17(16)32-22(20)24(27)31-8-4/h9-14H,5-8H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFBTIGLYKIEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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